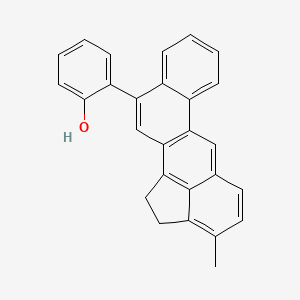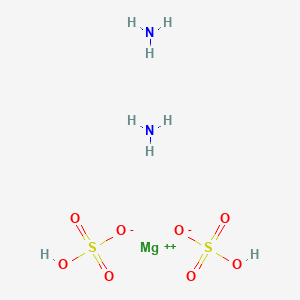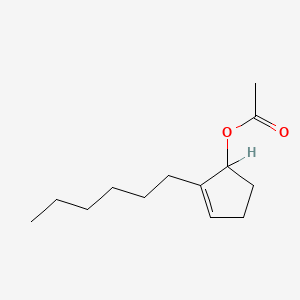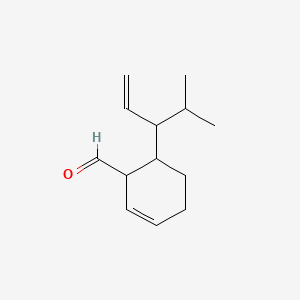
(2E)-1-bromo-2-nonene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Bromonon-2-ene is an organic compound characterized by the presence of a bromine atom attached to a non-2-ene structure. This compound is a type of haloalkene, where the bromine atom is bonded to a carbon-carbon double bond. The (Z) notation indicates the specific geometric configuration of the molecule, where the highest priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1-Bromonon-2-ene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to Non-2-yne: This method involves the addition of hydrogen bromide to non-2-yne under controlled conditions to yield (Z)-1-Bromonon-2-ene.
Halogenation of Non-2-ene: Another method involves the halogenation of non-2-ene using bromine in the presence of a catalyst to produce (Z)-1-Bromonon-2-ene.
Industrial Production Methods
Industrial production of (Z)-1-Bromonon-2-ene typically involves large-scale halogenation processes, where non-2-ene is reacted with bromine under optimized conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-Bromonon-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides, resulting in the formation of dihaloalkanes.
Elimination Reactions: Under basic conditions, (Z)-1-Bromonon-2-ene can undergo elimination reactions to form non-2-yne.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Catalysts: Catalysts such as palladium or platinum are often used in halogenation and hydrogenation reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
Alcohols: Formed through nucleophilic substitution reactions.
Dihaloalkanes: Formed through addition reactions with hydrogen halides.
Alkynes: Formed through elimination reactions under basic conditions.
Applications De Recherche Scientifique
(Z)-1-Bromonon-2-ene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes.
Mécanisme D'action
The mechanism of action of (Z)-1-Bromonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can also participate in addition reactions due to the presence of the carbon-carbon double bond. These reactions are mediated by the interaction of the compound with specific molecular targets, such as enzymes and receptors, in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-Bromonon-2-ene: The geometric isomer of (Z)-1-Bromonon-2-ene, where the highest priority substituents are on opposite sides of the double bond.
1-Chloronon-2-ene: A similar compound where the bromine atom is replaced with a chlorine atom.
1-Iodonon-2-ene: A similar compound where the bromine atom is replaced with an iodine atom.
Uniqueness
(Z)-1-Bromonon-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom also imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to its chlorine and iodine analogs.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(E)-1-bromonon-2-ene |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3/b8-7+ |
Clé InChI |
LEFZUVORTWHIMT-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=C/CBr |
SMILES canonique |
CCCCCCC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)


![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)







